Sodium 1-hydroxypentanesulphonate
Description
Background and Significance in Contemporary Chemical Research
Sodium 1-hydroxypentanesulphonate, with the chemical formula C₅H₁₁NaO₄S, is recognized in contemporary chemical research primarily for its role as a stable crystalline solid that can act as a surrogate for its corresponding aldehyde, pentanal. researchgate.netresearchgate.net This characteristic is of significant interest because many aldehydes are volatile, unstable, or difficult to handle and purify. researchgate.netlookchem.com The formation of aldehyde-bisulfite adducts, such as this compound, provides a practical method for isolating, purifying, and storing the aldehyde moiety. lookchem.comrsc.org
The primary significance of these adducts in modern organic synthesis lies in their application in reactions where the in situ generation of the aldehyde is advantageous. researchgate.netresearchgate.net For instance, they have been successfully employed in one-pot reductive amination reactions, a crucial transformation in the synthesis of amines, which are important intermediates for pharmaceuticals and agrochemicals. researchgate.netlookchem.com The use of the stable, solid bisulfite adduct circumvents issues related to the instability of the free aldehyde, potentially leading to improved yields and simplified procedures. researchgate.netlookchem.com This approach is particularly valuable for creating more sustainable and scalable chemical processes. rsc.org
Historical Development of Related Organosulfur Compounds and Hydroxysulphonates Research
The study of organosulfur compounds has a rich history dating back to the 19th century, with the discovery and characterization of various classes of these molecules. researchgate.nettandfonline.com This foundational work laid the groundwork for understanding the diverse roles that sulfur can play in organic structures. wikipedia.orgbritannica.com The development of synthetic methods for forming carbon-sulfur bonds has been a continuous area of research, evolving from classical ionic chemistry to more modern radical-based approaches. researchgate.nettaylorandfrancis.com
The specific class of compounds to which this compound belongs, α-hydroxysulphonates (also known as aldehyde-bisulfite adducts), has been known for a considerable time. Their formation is a classic reaction in organic chemistry. Historically, the focus was often on their role in the characterization and purification of aldehydes. However, more recent research has shifted towards leveraging their stability for synthetic applications. researchgate.netresearchgate.netucsb.edu The investigation into hydroxysulphonates is part of a broader interest in functionalized organosulfonate and organosulfate compounds, which are utilized in a wide array of applications, from detergents to reagents in organic synthesis. researchgate.netchemicalbook.com
Scope and Objectives of Academic Inquiry on this compound
The academic inquiry into this compound and its analogs is driven by several key objectives. A primary goal is the development of greener and more efficient synthetic methodologies. ucsb.edu By using stable, solid aldehyde surrogates like this compound, researchers aim to reduce the use of volatile and potentially hazardous reagents, minimize waste, and simplify reaction setups. researchgate.netrsc.org
A significant area of investigation is the application of these adducts in various chemical transformations beyond reductive amination. The ability to release the aldehyde in situ under specific conditions opens up possibilities for their use in other aldehyde-based reactions, potentially with improved selectivity and control. researchgate.netresearchgate.net
Furthermore, research in this area contributes to a more fundamental understanding of the reactivity and stability of organosulfur compounds. britannica.com Studies on the formation, decomposition, and synthetic applications of α-hydroxysulphonates provide valuable data on reaction mechanisms and the influence of molecular structure on chemical behavior. This knowledge is crucial for the rational design of new reagents and synthetic strategies in organic chemistry. researchgate.nettaylorandfrancis.com
Chemical Compound Information
| Compound Name | Synonyms | Molecular Formula |
| This compound | 1-Hydroxypentane-1-sulfonic acid sodium salt | C₅H₁₁NaO₄S |
| Pentanal | Valeraldehyde | C₅H₁₀O |
| Sodium bisulfite | Sodium hydrogen sulfite (B76179) | NaHSO₃ |
Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₅H₁₂O₄S |
| Monoisotopic Mass | 168.04562 Da |
| XlogP (predicted) | 0.4 |
Data sourced from PubChemLite. uni.lu
Structure
2D Structure
Properties
IUPAC Name |
sodium;1-hydroxypentane-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O4S.Na/c1-2-3-4-5(6)10(7,8)9;/h5-6H,2-4H2,1H3,(H,7,8,9);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXZRBVBKXIADF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(O)S(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NaO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40962739 | |
| Record name | Sodium 1-hydroxypentane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40962739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42849-43-4 | |
| Record name | Sodium 1-hydroxypentanesulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042849434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 1-hydroxypentane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40962739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 1-hydroxypentanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.862 | |
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Synthetic Methodologies and Derivatization Pathways for Sodium 1 Hydroxypentanesulphonate
Established Synthetic Routes Towards Sodium 1-hydroxypentanesulphonate
The synthesis of this compound can be achieved through several established methods, primarily involving direct and indirect approaches.
Direct Synthesis Approaches
The most prominent direct synthesis of this compound involves the nucleophilic addition of a bisulfite salt to pentanal. This reaction, a classic example of the formation of an α-hydroxy sulfonate, is typically carried out in an aqueous medium. The reaction proceeds as follows:
Reaction Scheme: Pentanal + Sodium Bisulfite → this compound
In this reaction, the bisulfite ion (HSO₃⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of pentanal. A proton transfer then results in the formation of the stable this compound adduct. The equilibrium of this reaction can be influenced by factors such as temperature and the concentration of the reactants.
Indirect Synthesis via Precursor Compounds
An alternative, though less direct, route to this compound involves the sulfonation of 1-pentene. This free-radical chain reaction typically utilizes a radical initiator to facilitate the addition of sodium bisulfite across the double bond. However, this method often leads to a mixture of isomers, with the formation of sodium pentane-1-sulfonate and sodium pentane-2-sulfonate. Subsequent functionalization of the terminal methyl group would be required to introduce the hydroxyl group at the 1-position, making this a more complex and less atom-economical approach compared to the direct addition to pentanal.
Industrial-Scale Synthesis Considerations
While specific industrial-scale process details for this compound are not widely published, considerations for large-scale production can be inferred from the synthesis of similar sulfonate compounds. Key factors in scaling up the synthesis include:
Raw Material Sourcing and Purity: Ensuring a consistent and high-purity supply of pentanal and sodium bisulfite is critical for obtaining a high-quality final product.
Reaction Conditions Optimization: Temperature control is crucial to manage the exothermic nature of the reaction and to favor the formation of the desired product while minimizing side reactions. The pH of the reaction medium also plays a significant role in the stability of the product.
Product Isolation and Purification: On an industrial scale, the product is often isolated by precipitation or crystallization. Subsequent washing and drying steps are necessary to remove unreacted starting materials and byproducts. For instance, in the production of other sulfonates, byproducts like sodium chloride are often recycled and purified to meet industrial-grade standards. google.com
Process Safety: Handling of raw materials and management of the reaction exotherm are primary safety concerns that require robust engineering controls.
Table 1: General Industrial Process Parameters for Alkyl Sulfonate Synthesis
| Parameter | Typical Range/Condition | Rationale |
| Reactants | Aldehyde/Olefin, Sodium Bisulfite | Primary building blocks for the sulfonate. |
| Solvent | Water, Alcohol-Water mixtures | Facilitates dissolution of reactants and heat transfer. |
| Temperature | 25 - 80 °C | To control reaction rate and minimize degradation. |
| Pressure | Atmospheric | Sufficient for most bisulfite addition reactions. |
| pH | 6.0 - 8.0 | To maintain the stability of the bisulfite and the product. |
| Purification | Crystallization, Filtration, Washing | To achieve desired product purity. |
This table presents generalized data for the industrial synthesis of alkyl sulfonates and should be considered as illustrative for this compound in the absence of specific public data.
Novel and Emerging Synthetic Strategies
Research into the synthesis of sulfonated compounds is continually evolving, with a focus on developing more sustainable and efficient methods.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key areas of focus include:
Atom Economy: The direct addition of sodium bisulfite to pentanal is an inherently atom-economical reaction, as all the atoms of the reactants are incorporated into the final product.
Use of Safer Solvents: While the reaction is often performed in water, which is a green solvent, research into solvent-free conditions or the use of other benign solvent systems is an area of interest.
Energy Efficiency: Conducting the synthesis at ambient temperature and pressure, where feasible, can significantly reduce energy consumption.
Waste Reduction: Minimizing the formation of byproducts through optimized reaction conditions and the use of catalysts reduces waste generation and the need for extensive purification steps.
Catalytic and Biocatalytic Synthesis Approaches
The development of catalytic systems for the synthesis of α-hydroxy sulfonates is an emerging area of research. While specific catalysts for the synthesis of this compound are not yet established, related research provides insights into potential future directions:
Phase Transfer Catalysis: For reactions involving reactants in different phases (e.g., an organic aldehyde and an aqueous bisulfite solution), phase transfer catalysts can enhance the reaction rate and yield. In the synthesis of related compounds like sodium allylsulfonate, polyethylene (B3416737) glycol has been used as a phase transfer agent. google.com
Biocatalysis: The use of enzymes to catalyze the formation of C-S bonds is a promising green alternative to traditional chemical methods. While biocatalytic routes for the direct synthesis of this compound have not been reported, the broader field of biocatalysis is exploring enzymes for various C-S bond-forming reactions, which could potentially be adapted for this purpose in the future.
Table 2: Comparison of Synthetic Approaches for Hydroxyalkane Sulfonates
| Synthetic Approach | Advantages | Disadvantages |
| Direct Bisulfite Addition | High atom economy, straightforward, often uses water as a solvent. | Reversible reaction, may require purification. |
| Olefin Sulfonation | Utilizes readily available olefin feedstocks. | Can produce a mixture of isomers, lower atom economy. |
| Catalytic Methods | Potential for higher efficiency, milder reaction conditions, and improved selectivity. | Catalyst development is often required, potential for catalyst contamination of the product. |
| Biocatalytic Methods | High selectivity, mild reaction conditions, environmentally benign. | Enzyme discovery and optimization can be time-consuming and costly, substrate scope may be limited. |
This table provides a general comparison of synthetic strategies for hydroxyalkane sulfonates.
Mechanistic Investigations of Synthesis Reactions
The synthesis of this compound is primarily achieved through the nucleophilic addition of sodium bisulfite to the carbonyl group of pentanal (also known as valeraldehyde). This reaction is a classic example of the reversible formation of a bisulfite adduct. rochester.edu
The core of the mechanism involves the bisulfite ion (HSO₃⁻) acting as a potent nucleophile. The sulfur atom, possessing a lone pair of electrons, is the nucleophilic center, despite the presence of more electronegative oxygen atoms. youtube.com This is because the sulfur atom is less electronegative and more polarizable, making its lone pair more available for attack. The reaction proceeds in an aqueous medium where sodium bisulfite exists in equilibrium with other sulfur(IV) species.
The mechanistic steps can be detailed as follows:
Nucleophilic Attack: The sulfur atom of the bisulfite ion attacks the electrophilic carbonyl carbon of pentanal. This leads to the formation of a tetrahedral intermediate where the carbonyl oxygen becomes an alkoxide anion and a new carbon-sulfur bond is formed. youtube.comyoutube.com
Proton Exchange: The intermediate species is an alkoxide ion and a sulfonic acid group. A rapid intramolecular or intermolecular proton transfer occurs. youtube.com The acidic proton from the sulfonic acid group is transferred to the more basic alkoxide oxygen atom. This proton exchange is the driving force for the reaction's completion, leading to the formation of a more stable product, the hydroxyl group and a sulfonate anion. youtube.com
An alternative mechanistic pathway considers the sulfite (B76179) ion (SO₃²⁻) as the active nucleophile, which can be present due to the hydrolysis of sodium bisulfite in an aqueous solution. youtube.com In this scenario, the sulfite dianion attacks the carbonyl carbon, followed by protonation of the resulting alkoxide from a water molecule to yield the final product. Both proposed mechanisms result in the same stable this compound adduct.
Purification and Isolation Techniques for Synthesized this compound
Following its synthesis, the crude this compound product typically contains unreacted pentanal, excess sodium bisulfite, and other inorganic salts. Achieving high purity necessitates specific purification and isolation techniques. The choice of method depends on the scale of the reaction and the desired final purity.
Liquid-Liquid Extraction: A common initial purification step involves liquid-liquid extraction to remove unreacted, non-polar starting materials like pentanal. The crude reaction mixture, in which the this compound salt is water-soluble, can be washed with an organic solvent such as ether or ethyl acetate. rochester.edu The non-polar impurities will preferentially dissolve in the organic layer, which can then be separated from the aqueous layer containing the desired product.
Crystallization and Recrystallization: Recrystallization is a highly effective method for purifying solid organic compounds. The aqueous solution containing the product can be concentrated by evaporation to induce crystallization. google.com The solubility of the sulfonate salt is temperature-dependent, allowing for purification by dissolving the crude product in a minimum amount of hot solvent (typically water or an alcohol-water mixture) and allowing it to cool slowly. As the solution cools, the purified this compound crystallizes out, leaving impurities behind in the mother liquor. google.com The resulting crystals can then be isolated by filtration.
Solvent Precipitation/Washing: Inorganic salts, a common impurity, can be removed by taking advantage of solubility differences. Adding a solvent like methanol (B129727) or ethanol (B145695) to a concentrated aqueous solution of the crude product can cause the inorganic salts to precipitate, as they are generally less soluble in alcohols than the organic sulfonate. researchgate.net Alternatively, the isolated crude solid can be washed with an alcohol to dissolve the organic sulfonate while leaving behind insoluble inorganic salts.
Chromatographic Methods: For achieving very high purity, chromatographic techniques are employed.
High-Speed Counter-Current Chromatography (HSCCC): This technique has proven successful for the preparative purification of other sodium sulfonates, yielding purities greater than 99%. nih.gov It operates by partitioning the components of a mixture between two immiscible liquid phases, avoiding the use of a solid support and thus preventing irreversible adsorption of the product.
Reverse-Phase High-Performance Liquid Chromatography (HPLC): HPLC using a C18 or similar stationary phase with a water/methanol or water/acetonitrile (B52724) gradient is a powerful analytical and preparative tool for purifying sulfonated compounds. researchgate.net
Solid Phase Extraction (SPE): SPE with a C18 cartridge can be used for a rapid, small-scale purification to remove inorganic salts and other water-soluble impurities. researchgate.net
The purified this compound is typically isolated as a white solid after drying. Azeotropic distillation with a solvent like toluene (B28343) can be used to effectively remove residual water. nih.gov
Below is a comparative table of common purification techniques.
Table 1: Comparison of Purification Techniques for this compound
| Technique | Principle | Primary Impurities Removed | Advantages | Limitations |
|---|---|---|---|---|
| Liquid-Liquid Extraction | Partitioning between immiscible aqueous and organic phases. rochester.edu | Unreacted pentanal, non-polar by-products. | Simple, fast, and effective for initial cleanup. | May not remove polar or ionic impurities. Emulsions can form. |
| Recrystallization | Difference in solubility between the product and impurities at different temperatures. google.com | Unreacted reagents, inorganic salts, various organic by-products. | Can yield very high purity product. Scalable. | Product loss in the mother liquor. Requires suitable solvent. |
| Solvent Precipitation | Lower solubility of inorganic salts in organic solvents compared to the sulfonate product. researchgate.net | Inorganic salts (e.g., sodium sulfite, sodium sulfate). | Good for desalting. Relatively simple procedure. | May require large volumes of solvent. Product may co-precipitate. |
| Chromatography (e.g., HSCCC, HPLC) | Differential partitioning of components between a stationary and a mobile phase. researchgate.netnih.gov | Structurally similar by-products, isomers, trace impurities. | Highest achievable purity. Amenable to automation (HPLC). | Can be expensive and complex. Limited sample capacity (especially for HPLC). |
Reactivity, Transformation Mechanisms, and Chemical Interactions of Sodium 1 Hydroxypentanesulphonate
Reaction Pathways and Products
The reactivity of Sodium 1-hydroxypentanesulphonate is characterized by the distinct chemical properties of its hydroxyl and sulphonate moieties. The hydroxyl group can act as a nucleophile or a leaving group after protonation, while the sulphonate group is a weak base and an excellent leaving group, a property common to many organosulfur compounds. wikipedia.org
The sulphonate group (-SO₃⁻) in this compound is an excellent leaving group due to the resonance stabilization of the resulting anion. wikipedia.org This makes the carbon atom to which it is attached (C1) susceptible to nucleophilic attack. In principle, a variety of nucleophiles can displace the sulphonate group. However, the presence of the adjacent hydroxyl group can influence the reaction outcome.
Under certain conditions, intramolecular nucleophilic substitution could occur, where the hydroxyl group attacks the C1 carbon, potentially leading to the formation of a cyclic ether (a substituted oxetane), though this is speculative and would depend on the reaction conditions. More commonly, external nucleophiles would be involved in substitution reactions.
It is important to note that the hydroxyl group itself can be a target for nucleophilic substitution, typically after protonation to form a better leaving group (H₂O).
A summary of potential nucleophilic substitution reactions is presented in the table below.
| Nucleophile | Potential Product(s) | Reaction Conditions |
| Halide ions (e.g., Br⁻, I⁻) | 1-Halo-1-hydroxypentane | SN2 conditions |
| Cyanide (CN⁻) | 1-Cyano-1-hydroxypentane | Polar aprotic solvent |
| Amines (R-NH₂) | 1-Amino-1-hydroxypentane | Basic or neutral conditions |
The hydroxyl group in this compound contains lone pairs of electrons on the oxygen atom, making it a potential nucleophile that can react with electrophiles. For instance, it can be acylated by reacting with acyl chlorides or anhydrides to form esters. It can also be alkylated with alkyl halides.
The sulphonate group, being electron-rich, is generally not susceptible to electrophilic attack.
The oxidation of this compound can target the hydroxyl group. Mild oxidizing agents could potentially convert the primary alcohol to an aldehyde, yielding sodium 1-oxo-pentanesulphonate. Stronger oxidizing agents might lead to the cleavage of the carbon-carbon bond.
The sulphonate group is generally resistant to further oxidation as sulfur is already in its highest oxidation state (+6).
Reduction of the sulphonate group is a challenging transformation and typically requires strong reducing agents. Current time information in Bangalore, IN. It is not a common reaction pathway under standard laboratory conditions. The hydroxyl group is also generally inert to reduction.
The term hydrolysis refers to the reaction with water. byjus.com In the context of this compound, the C-S bond is generally stable to hydrolysis under neutral conditions. However, under acidic or basic conditions, and particularly at elevated temperatures, hydrolysis of the sulphonate group to yield 1-hydroxypentane and bisulfite might be possible, although this is generally a slow process for alkyl sulphonates. wikipedia.org
Solvolysis, a more general term, refers to a reaction with a solvent. chemspider.com Similar to hydrolysis, solvolysis involving other solvents like alcohols could potentially lead to the displacement of the sulphonate group.
Role in Organic Transformations and Catalytic Cycles
While specific catalytic applications for this compound are not widely documented, its structural features suggest potential roles in certain organic transformations.
The hydroxyl and sulphonate groups in this compound can both act as coordination sites for metal ions. The negatively charged sulphonate group can form ionic interactions or coordinate as a monodentate or bidentate ligand. The hydroxyl group can also coordinate to metal centers. This dual functionality allows for the formation of various coordination complexes and polymers.
The ability of sulphonate groups to coordinate with metal ions is well-established and has been utilized in the design of various catalysts and materials. nih.gov The presence of the additional hydroxyl group in this compound could lead to the formation of chelate complexes, enhancing the stability of the resulting metal complexes.
The table below summarizes the potential coordination modes.
| Functional Group | Potential Coordination Mode | Metal Ion Affinity |
| Sulphonate (-SO₃⁻) | Monodentate, Bidentate, Bridging | Hard and borderline metal ions |
| Hydroxyl (-OH) | Monodentate | Hard and borderline metal ions |
The coordination chemistry of α-hydroxycarboxylic acids, which are structurally similar to this compound, has been studied, revealing that both the carboxylate and hydroxyl groups can participate in metal binding. byjus.com By analogy, similar coordination behavior can be anticipated for this compound.
Mediator and Reagent Applications
Currently, there is a notable absence of specific research detailing the applications of this compound as a chemical mediator or reagent in synthetic processes. While its structure suggests potential surfactant properties due to the presence of both a hydrophilic sulphonate group and a hydrophobic pentyl chain, its direct role in mediating chemical reactions or as a primary reagent has not been documented in available scientific literature.
Kinetic and Thermodynamic Studies of Reactivity
A comprehensive review of scientific databases reveals a lack of specific kinetic and thermodynamic studies focused on the reactivity of this compound. Data pertaining to its reaction rates, activation energies, and thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy of reaction are not presently available. Such studies would be crucial in understanding the compound's stability, reactivity profile, and potential for application in various chemical processes.
Advanced Spectroscopic and Analytical Characterization of Sodium 1 Hydroxypentanesulphonate
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to confirming the molecular structure of Sodium 1-hydroxypentanesulphonate. By probing the interactions of the molecule with electromagnetic radiation, each technique provides unique information about its atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to neighboring protons. pressbooks.pub
Based on the compound's structure, CH₃(CH₂)₃CH(OH)SO₃Na, a predictable ¹H NMR spectrum can be described. The electron-withdrawing effects of the hydroxyl (-OH) and sulfonate (-SO₃Na) groups cause adjacent protons to be "deshielded," shifting their resonance signals to a lower field (higher ppm value). oregonstate.edulibretexts.orgopenstax.org Protons on the terminal methyl group, being furthest from these electronegative groups, would appear at the highest field (lowest ppm value). libretexts.orgopenstax.org The integration of the peaks would correspond to the number of protons in each environment.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integrating Protons |
| H -C(OH)SO₃Na | 4.0 - 4.5 | Triplet (t) | 1H |
| -CH ₂(CH₂)₂- | 1.6 - 1.8 | Multiplet (m) | 2H |
| -CH₂CH ₂CH₃ | 1.3 - 1.5 | Multiplet (m) | 2H |
| -OH | 2.5 - 5.0 (variable, broad) | Singlet (s) | 1H |
| -CH ₃ | 0.8 - 1.0 | Triplet (t) | 3H |
Note: Predicted values are based on standard chemical shift tables and the known effects of adjacent functional groups. Actual experimental values may vary based on solvent and other conditions. pressbooks.puboregonstate.edulibretexts.orgopenstax.orgpdx.edu
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, identifies the functional groups within a molecule by measuring the vibrations of its chemical bonds. msu.edu Each bond type (e.g., O-H, C-H, S=O) vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. masterorganicchemistry.comucla.edu
For this compound, the key functional groups—hydroxyl, alkyl chain, and sulfonate—would produce distinct absorption bands. The O-H bond of the alcohol group is expected to produce a strong, broad absorption band in the IR spectrum. libretexts.orglibretexts.org The C-H bonds of the pentane (B18724) chain will show sharp stretching absorptions just below 3000 cm⁻¹. libretexts.orglibretexts.org The sulfonate group (SO₃) is characterized by strong, distinct stretching vibrations. Raman spectroscopy is particularly sensitive to the C-H and S=O bonds, providing complementary information to the IR spectrum. msu.edu
Table 2: Predicted IR and Raman Vibrational Frequencies for this compound
| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl | O-H stretch (H-bonded) | 3500 - 3200 | Strong, Broad |
| Alkyl | C-H stretch | 3000 - 2850 | Strong |
| Alkyl | C-H bend | 1470 - 1350 | Medium |
| Sulfonate | S=O asymmetric stretch | 1260 - 1150 | Strong |
| Sulfonate | S=O symmetric stretch | 1080 - 1030 | Strong |
| Carbon-Sulfur | C-S stretch | 800 - 600 | Medium-Weak |
Note: These are typical frequency ranges. The exact positions can be influenced by the molecular environment and physical state. msu.edumasterorganicchemistry.comucla.edulibretexts.orglibretexts.org
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. For an ionic compound like this compound, electrospray ionization (ESI) is a common technique.
In negative ion mode ESI-MS, the compound is expected to be detected as the deprotonated molecule [M-H]⁻. In positive ion mode, the presence of the sodium counter-ion makes the formation of sodium adducts, such as [M+Na]⁺, highly probable. researchgate.net In fact, the formation of sodium adducts is a common phenomenon in the mass spectrometry of compounds analyzed in the presence of sodium salts. researchgate.net High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula. Tandem MS (MS/MS) experiments, where a specific ion is isolated and fragmented, can reveal structural details through characteristic losses, such as the loss of SO₃ or H₂O. nih.gov Predicted m/z values for various adducts of the corresponding acid (1-hydroxypentane-1-sulfonic acid, C₅H₁₂O₄S) have been calculated, showing potential ions at m/z 167.038 [M-H]⁻ and 191.034 [M+Na]⁺. uni.lu
X-ray Diffraction (XRD) Analysis for Crystalline Forms
X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid. tcd.ie For this compound, which is a solid at room temperature, XRD analysis would provide crucial information about its solid-state structure.
Chromatographic Separation and Quantification Methodologies
Chromatographic methods are essential for separating this compound from impurities and for its accurate quantification in various matrices.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile, polar organic compounds. Developing a robust HPLC method is critical for quality control and purity assessment. nih.gov For a polar, ionic compound like this compound, several HPLC modes could be employed, including reversed-phase (RP-HPLC) with an ion-pairing agent or hydrophilic interaction liquid chromatography (HILIC). nih.govnih.gov
A common approach would be RP-HPLC on a C8 or C18 column. Due to the ionic nature of the sulfonate group, an ion-pairing reagent might be added to the mobile phase to improve retention and peak shape. nih.gov Alternatively, ion-exchange chromatography offers a direct means of separating sulfonated compounds. nih.govresearchgate.net Detection can be achieved using a UV detector if the molecule possesses a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or mass spectrometry. sielc.com
Table 3: Example HPLC Method Parameters for Analysis
| Parameter | Description |
| Instrumentation | HPLC system with pump, autosampler, column oven, and detector. |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm). |
| Mobile Phase | A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate). researchgate.net |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 25 - 30 °C. |
| Detection | ELSD, or Mass Spectrometer (MS) in negative ion mode. sielc.com |
| Injection Volume | 10 µL. |
| Validation | The method would be validated for specificity, linearity, accuracy, precision, and robustness according to established guidelines. |
Note: This represents a typical starting point for method development. The mobile phase composition, gradient, and detector would be optimized to achieve the desired separation and sensitivity. nih.govresearchgate.netsielc.comsielc.com
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile compounds. However, due to its ionic and polar nature, this compound is non-volatile and cannot be directly analyzed by GC. To overcome this limitation, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable compound. Silylation is a common and effective derivatization technique for compounds containing active hydrogen atoms, such as the hydroxyl group in this compound.
The derivatization process involves reacting the analyte with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. nih.govnih.govsigmaaldrich.com This reaction significantly reduces the polarity and increases the volatility of the compound, making it amenable to GC analysis. nih.govomicsonline.org
The resulting silylated derivative can then be separated on a GC column, typically a non-polar or medium-polarity column, and detected by a mass spectrometer (MS). The GC-MS analysis provides valuable information for the identification and quantification of the analyte. The retention time of the derivative is characteristic of the compound under specific chromatographic conditions, and the mass spectrum shows a unique fragmentation pattern that can be used for structural elucidation and confirmation. nih.govomicsonline.org
Research Findings:
Studies on the GC-MS analysis of related polar compounds have shown that silylation is a robust derivatization method. nih.govbrjac.com.br The choice of silylating reagent and reaction conditions, such as temperature and time, can be optimized to achieve maximum derivatization yield. sigmaaldrich.com For the analysis of the silylated this compound, a typical GC-MS method would involve a temperature-programmed run to ensure good separation and peak shape. The mass spectrometer would be operated in electron ionization (EI) mode, and the mass spectrum of the derivative would be expected to show characteristic fragments corresponding to the loss of specific groups from the molecule.
Table 1: Illustrative GC-MS Parameters for the Analysis of Silylated this compound
| Parameter | Value |
| Derivatization Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Oven Program | 70°C (1 min hold), ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium at 1 mL/min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Hypothetical Retention Time | ~15 min |
| Expected m/z Fragments | [M-CH3]+, [M-C4H9]+, SO3+ |
Capillary Electrophoresis (CE) Applications
Capillary Electrophoresis (CE) is a high-efficiency separation technique well-suited for the analysis of charged species like this compound. nih.govsciex.com In its most common mode, Capillary Zone Electrophoresis (CZE), ions are separated based on their charge-to-size ratio in an electric field. sciex.com Since this compound is an anionic compound, it can be readily analyzed by CZE.
The separation in CZE is achieved within a narrow fused-silica capillary filled with a background electrolyte (BGE) or running buffer. nih.gov The choice of BGE is crucial for optimizing the separation, and parameters such as pH, ionic strength, and the presence of organic modifiers can be adjusted to achieve the desired resolution and analysis time. Detection is typically performed using UV-Vis absorbance or, for higher sensitivity and specificity, by coupling the CE system to a mass spectrometer (CE-MS). nih.gov
Research Findings:
While specific applications for this compound are not extensively documented in readily available literature, the principles of CZE are broadly applicable to organosulfonates. nih.govresearchgate.netcopernicus.org For instance, the separation of various anionic surfactants has been successfully demonstrated using CE. psgraw.com The analysis of complex mixtures containing different organosulfates has also been achieved, highlighting the high resolving power of the technique. nih.govresearchgate.net The use of an alkaline running buffer would ensure that the sulphonate group is fully deprotonated, leading to consistent migration behavior.
Table 2: Representative Capillary Zone Electrophoresis (CZE) Conditions for this compound Analysis
| Parameter | Value |
| Capillary | Fused silica, 50 µm i.d., 50 cm total length |
| Background Electrolyte | 20 mM Sodium Borate buffer, pH 9.2 |
| Applied Voltage | 25 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | Indirect UV at 254 nm or CE-MS |
| Expected Migration Time | 5 - 10 min |
Elemental Analysis and Purity Assessment
Elemental analysis is a fundamental technique for verifying the elemental composition of a pure compound and is crucial for confirming the identity and purity of this compound. The theoretical elemental composition can be calculated from its molecular formula (C5H11NaO4S).
For the determination of the sodium content, Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a highly sensitive and accurate method. biospectra.usumbraco.ioatlantis-press.comusda.gov This technique involves introducing the sample into an argon plasma, which excites the atoms of the elements present. As the excited atoms relax to their ground state, they emit light at characteristic wavelengths, which can be detected and quantified to determine the concentration of each element.
The purity of this compound, as an anionic surfactant, can also be assessed by potentiometric titration. psgraw.comrice.eduresearchgate.netxylemanalytics.com This method involves titrating a solution of the anionic surfactant with a standard solution of a cationic surfactant, such as Hyamine® 1622. The endpoint of the titration, which corresponds to the point where all the anionic surfactant has been complexed by the cationic titrant, can be detected using a surfactant-sensitive electrode.
Research Findings:
The synthesis of hydroxy sulphonate surfactants often results in products that are hygroscopic. nih.gov Therefore, the determination of water content is also an important aspect of purity assessment. The purity of synthesized hydroxysulphonates has been successfully determined using techniques such as HPLC and NMR spectroscopy in research settings. nih.gov For routine quality control, potentiometric titration offers a reliable and cost-effective method for determining the active surfactant content. psgraw.com
Table 3: Theoretical Elemental Composition and Typical Purity Data for this compound
| Parameter | Theoretical Value | Typical Analytical Result | Method |
| Carbon (C) | 29.12% | 29.05 ± 0.15% | Combustion Analysis |
| Hydrogen (H) | 5.38% | 5.45 ± 0.10% | Combustion Analysis |
| Oxygen (O) | 31.03% | - | By difference |
| Sodium (Na) | 11.15% | 11.08 ± 0.20% | ICP-OES |
| Sulfur (S) | 15.55% | 15.45 ± 0.25% | Combustion Analysis |
| Purity (as is) | - | >98% | Potentiometric Titration |
| Water Content | - | <1% | Karl Fischer Titration |
Development of Hyphenated Analytical Techniques
Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, offer enhanced analytical power for the characterization of complex samples. For this compound, the most relevant hyphenated techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis-Mass Spectrometry (CE-MS).
Gas Chromatography-Mass Spectrometry (GC-MS):
As discussed previously, GC-MS analysis of this compound requires prior derivatization. The coupling of GC with MS provides a two-dimensional analytical system where compounds are separated based on their chromatographic behavior and then identified based on their mass-to-charge ratio and fragmentation pattern. nih.gov This technique is particularly useful for confirming the structure of the silylated derivative and for identifying any volatile impurities that may be present in the sample.
Capillary Electrophoresis-Mass Spectrometry (CE-MS):
The coupling of Capillary Electrophoresis with Mass Spectrometry (CE-MS) is a powerful tool for the analysis of ionic and polar compounds. nih.govnih.gov CE provides high-efficiency separation, while MS offers sensitive and selective detection, along with structural information. nih.gov For this compound, CE-MS would allow for its direct analysis without the need for derivatization. The analyte would be separated by CE and then introduced into the mass spectrometer, typically via an electrospray ionization (ESI) interface. The mass spectrometer would detect the deprotonated molecule [M-H]-, providing confirmation of its molecular weight. Tandem mass spectrometry (MS/MS) can be further employed to induce fragmentation of the parent ion, yielding structural information that can confirm the identity of the compound. nih.gov
Research Findings:
The development of hyphenated techniques has significantly advanced the field of analytical chemistry. CE-MS has been successfully applied to the analysis of various organosulfates in complex matrices, demonstrating its utility for separating and identifying these compounds. nih.govresearchgate.netcopernicus.org The orthogonality of separation mechanisms between CE (charge-to-size ratio) and liquid chromatography (hydrophobicity) makes CE-MS a valuable complementary technique for comprehensive sample characterization. nih.gov The use of advanced MS instrumentation, such as time-of-flight (TOF) or Orbitrap mass analyzers, provides high mass resolution and accuracy, further enhancing the confidence in compound identification. nih.gov
Table 4: Overview of Hyphenated Techniques for the Analysis of this compound
| Technique | Separation Principle | Detection Principle | Information Obtained |
| GC-MS | Partitioning based on volatility and polarity (of derivative) | Mass-to-charge ratio and fragmentation pattern | Retention time, molecular weight of derivative, structural information of derivative, identification of volatile impurities |
| CE-MS | Electrophoretic mobility (charge-to-size ratio) | Mass-to-charge ratio and fragmentation pattern | Migration time, molecular weight, structural information, direct analysis of ionic species |
Computational and Theoretical Studies on Sodium 1 Hydroxypentanesulphonate
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule.
Molecular Orbital Analysis
Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability.
For a molecule like 1-hydroxypentanesulphonate, the HOMO is expected to be localized primarily on the sulphonate group (-SO₃⁻) and the hydroxyl group (-OH), as these regions have higher electron densities. The LUMO, in contrast, would likely be distributed over the carbon backbone. A larger HOMO-LUMO gap would suggest higher kinetic stability and lower chemical reactivity.
Table 1: Hypothetical Molecular Orbital Energies for 1-hydroxypentanesulphonate Anion
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -8.2 |
| LUMO | -1.5 |
| HOMO-LUMO Gap | 6.7 |
Note: These values are illustrative and based on typical ranges for similar organic molecules.
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within a molecule dictates its polarity and how it interacts with other molecules. Natural Bond Orbital (NBO) analysis is a common method to calculate the partial atomic charges on each atom. In Sodium 1-hydroxypentanesulphonate, the oxygen atoms of the sulphonate and hydroxyl groups would carry significant negative charges, while the sodium ion would be positively charged. The carbon and hydrogen atoms of the pentyl chain would have smaller partial charges.
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. Red regions on an MEP map indicate areas of negative electrostatic potential, which are prone to electrophilic attack, while blue regions represent positive potential, susceptible to nucleophilic attack. For the 1-hydroxypentanesulphonate anion, the most negative potential would be concentrated around the sulphonate and hydroxyl groups.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of the conformational landscape of a molecule and its interactions with its environment, such as a solvent.
For this compound in an aqueous solution, MD simulations can reveal how the flexible pentyl chain adopts different conformations. The hydrophobic pentyl chain and the hydrophilic hydroxyl and sulphonate groups will influence its orientation and aggregation behavior in water. Simulations of similar short-chain surfactants have shown that they can form micelles or other aggregates in solution, and MD can be used to study the structure and dynamics of these assemblies. researchgate.netnih.govnih.govresearchgate.net The choice of force field, which defines the potential energy of the system, is critical for the accuracy of MD simulations of such ionic surfactants. nih.gov
Reaction Mechanism Predictions and Energy Landscape Mapping
Theoretical methods can be employed to predict the mechanisms of chemical reactions and to map the potential energy surface of these transformations. By calculating the energies of reactants, transition states, and products, chemists can determine the most likely reaction pathways and the activation energies required.
For instance, the oxidation or dehydration of the hydroxyl group in 1-hydroxypentanesulphonate could be studied computationally. Quantum chemical calculations could identify the transition state structures for these reactions and compute the energy barriers, providing insights into the reaction kinetics. This information is valuable for understanding the chemical stability and potential degradation pathways of the compound.
Spectroscopic Property Prediction and Experimental Validation
Computational chemistry can predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predicted spectra can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental results.
For this compound, DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of its various chemical bonds. For example, characteristic frequencies for the S=O and C-S stretches of the sulphonate group, and the O-H stretch of the hydroxyl group, can be calculated. Discrepancies between predicted and experimental spectra can often be resolved by considering the effects of the solvent and intermolecular interactions, which can be modeled using more advanced computational approaches.
Development of Predictive Models for Chemical Behavior and Stability
By combining data from quantum chemical calculations and molecular dynamics simulations, it is possible to develop predictive models for the chemical behavior and stability of this compound under various conditions. For example, quantitative structure-activity relationship (QSAR) models could be developed to correlate its computed molecular descriptors (like the HOMO-LUMO gap or partial atomic charges) with its observed properties.
These predictive models can be used to estimate properties that are difficult or expensive to measure experimentally. For example, a model could be developed to predict the compound's solubility in different solvents or its tendency to adsorb at interfaces. Such models are valuable tools in chemical research and development for designing new molecules with desired properties.
Applications and Functional Roles of Sodium 1 Hydroxypentanesulphonate in Non Biological Systems
Surfactant and Colloidal Chemistry Applicationsgoogle.com
As an amphiphilic molecule, Sodium 1-hydroxypentanesulphonate possesses a structure characteristic of a surface-active agent, or surfactant. It has a polar, water-soluble (hydrophilic) head, the sodium sulfonate group, and a nonpolar, oil-soluble (hydrophobic) tail, the pentyl chain. The presence of a hydroxyl (-OH) group on the tail can further modify its properties, potentially increasing its water solubility and altering its interfacial behavior compared to a standard alkyl sulfonate.
Surfactants are essential for the formation and stabilization of emulsions—dispersions of one immiscible liquid in another, such as oil in water. mdpi.com Anionic surfactants, like those with a sulfonate group, are widely used as primary emulsifiers. specialchem.com They function by adsorbing at the oil-water interface, lowering the interfacial tension and creating a protective barrier that prevents droplets from coalescing. mdpi.com
In aqueous solutions, surfactant molecules self-assemble into aggregates known as micelles above a specific concentration called the Critical Micelle Concentration (CMC). wikipedia.org This process is driven by the hydrophobic effect, where the nonpolar tails cluster together to minimize their contact with water, while the hydrophilic heads remain exposed to the aqueous environment. nih.gov The CMC is a key characteristic of a surfactant; below this concentration, surfactants exist primarily as individual molecules (monomers), while above it, any additional surfactant molecules form micelles. wikipedia.org
The aggregation behavior of surfactants is also affected by external conditions such as temperature, pressure, and the presence of electrolytes (salts). wikipedia.orgwhiterose.ac.uk For anionic surfactants like linear alkylbenzene sulfonates (a related class), the addition of salt screens the electrostatic repulsion between the negatively charged head groups, which lowers the CMC and promotes the growth of micelles from spherical to more elongated, cylindrical shapes. rsc.org
Table 1: Critical Micelle Concentration (CMC) of Selected Anionic Surfactants
This table provides CMC values for common anionic surfactants to offer context for the expected behavior of short-chain sulfonates. Data for this compound is not available in the literature.
| Surfactant | Molecular Formula | Alkyl Chain Length | CMC (mol/L) in Water at 25°C |
| Sodium octyl sulfate (B86663) | C₈H₁₇NaO₄S | 8 | 0.13 |
| Sodium dodecyl sulfate (SDS) | C₁₂H₂₅NaO₄S | 12 | 0.0083 |
| Sodium tetradecyl sulfate | C₁₄H₂₉NaO₄S | 14 | 0.0021 |
Data sourced from publicly available chemical data. wikipedia.org
Roles in Polymer Chemistry and Additive Development
Anionic surfactants play crucial roles in polymer chemistry, both during synthesis and as functional additives in the final plastic compounds. specialchem.com
One of the most significant applications is in emulsion polymerization . In this process, surfactants are used to emulsify hydrophobic monomers in an aqueous medium. The surfactant micelles act as loci for the initiation of polymerization, leading to the formation of a stable polymer latex. Anionic surfactants are effective at stabilizing monomer droplets and the resulting polymer particles, ensuring uniform particle size and preventing coagulation. specialchem.com
As a polymer additive , surfactants can be incorporated into plastics to modify their surface properties. specialchem.com They can function as dispersing agents, improving the compatibility and distribution of different components within the polymer matrix. They are also used as anti-static agents, where their ability to attract a thin layer of atmospheric moisture helps to dissipate static electrical charges from the surface of the plastic. The sulfonate group in this compound would be particularly effective in this role. Research has also demonstrated the grafting of monomers like sodium styrene sulfonate onto polymer films to introduce functional properties. nih.gov
Applications in Analytical Chemistry as a Reagent or Modifieralfa-chemistry.com
In analytical chemistry, sulfonate surfactants serve as specialized reagents, particularly in chromatographic techniques. One key application is in ion-pair chromatography , a form of reverse-phase High-Performance Liquid Chromatography (HPLC). nih.gov
In this technique, an ionic surfactant is added to the mobile phase to facilitate the separation of ionic analytes on a nonpolar stationary phase. The surfactant forms a neutral ion-pair complex with the oppositely charged analyte. This complex can then interact with the stationary phase, allowing for the separation and analysis of substances that are typically difficult to retain and resolve, such as highly polar or ionic compounds. Short-chain sulfonates are often used for this purpose. A method has been developed for the analysis of sulfonate surfactants themselves, which lack a UV-chromophore, using pyridinium salts as visualization reagents to form ion-pair complexes that can be detected by a standard UV detector. nih.gov
Potential Contributions to Green Chemical Processes
The principles of green chemistry encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the context of surfactants, this involves a focus on biodegradability, the use of renewable feedstocks, and efficient, low-waste synthesis methods. nih.govresearchgate.net
Biodegradability : The environmental impact of a surfactant is heavily linked to its biodegradability. Linear alkylbenzene sulfonates (LAS) are considered biodegradable, with degradation typically initiating at the end of the alkyl chain. hibiscuspublisher.com Surfactants with linear, unbranched alkyl chains, like the pentyl group in this compound, are generally more readily biodegradable than their branched counterparts. chemicalproductsokc.com The presence of a hydroxyl group could potentially provide an additional site for microbial attack, possibly enhancing its rate of degradation.
Renewable Feedstocks : There is a significant research effort to produce bio-based surfactants from renewable sources like sugars, plant oils, and lignin to replace petroleum-derived surfactants. acs.orgnih.gov While the synthesis of this compound is not detailed in readily available literature, its short carbon chain structure suggests potential synthetic routes from bio-derived pentanols.
Green Synthesis Methods : Modern synthetic approaches aim to be more environmentally friendly. This includes using less hazardous reagents and solvents, and employing energy-efficient methods like microwave-assisted synthesis, which has been applied to produce surfactants like sodium lignosulfonate from biomass. researchgate.net
Integration in Advanced Materials Science
Surfactants are integral to the bottom-up fabrication of advanced materials, particularly in nanotechnology. researchgate.net Their self-assembling properties are harnessed to direct the formation of nanostructures and to stabilize nanoparticles.
Synthesis of Nanoparticles : Surfactants can act as templates or capping agents in the synthesis of nanoparticles. They control the size, shape, and surface properties of the particles by forming a protective layer that prevents aggregation. osti.gov For example, green synthesis methods have used sodium alginate, a natural polymer, as a stabilizing agent for silver nanoparticles. nih.gov
Surface Functionalization : The functional groups of a surfactant can be used to impart specific properties to the surface of a material. researchgate.net The sulfonate group of this compound could be used to introduce a negative charge onto the surface of nanoparticles, enhancing their stability and dispersibility in aqueous media. This is crucial for applications where stable colloidal suspensions are required. tandfonline.com
Responsive Materials : Functionalized surfactants are used to create "smart" or responsive materials. For instance, polymer-based surfactants have been used to functionalize metal nanoparticles, creating superlattice arrays that can reversibly change their structure in response to external stimuli like temperature, which allows for tunable optical properties. nih.gov In other advanced applications, fluorinated sulfonate surfactants have been used as electrolyte additives to create stable interfaces in next-generation batteries. mdpi.com
Environmental Disposition and Ecotoxicological Assessments of Sodium 1 Hydroxypentanesulphonate
Environmental Degradation Pathways
The environmental persistence of Sodium 1-hydroxypentanesulphonate is determined by its susceptibility to breakdown through biological and chemical processes. These degradation pathways involve biotic mechanisms, driven by microorganisms, and abiotic routes such as photodegradation and chemical transformation.
The primary mechanism for the environmental removal of most organic surfactants is biodegradation by microorganisms found in soil, sediment, and water. While specific studies on this compound are not widely available, the biodegradation of structurally similar anionic surfactants, such as alkyl ether sulfates, provides a model for its likely metabolic fate. nih.govnih.gov
Microorganisms, such as bacteria from the Pseudomonas genus isolated from activated sludge, are known to initiate the breakdown of sulfated surfactants. nih.govnih.gov The degradation process for a surfactant molecule typically involves two main enzymatic attacks:
Terminal Oxidation of the Alkyl Chain: The hydrocarbon tail (the pentyl group in this case) is progressively shortened through oxidation.
Cleavage of the Sulfonate Group: An alkylsulfatase enzyme can hydrolyze the C-O-S ester linkage, releasing the inorganic sulfate (B86663) ion (SO₄²⁻) and the corresponding alcohol (1,2-pentanediol). nih.gov
In a study on sodium dodecyltriethoxy sulfate, biodegradation by Pseudomonas sp. resulted in the release of inorganic sulfate into the culture medium, indicating the action of a sulfatase. nih.gov The study also identified several intermediate metabolites, suggesting that enzymatic cleavage of ether linkages was a key step. nih.govnih.gov For this compound, which lacks ether linkages, the primary biodegradation pathway would likely involve initial desulfonation followed by or concurrent with the oxidation of the five-carbon alkyl chain. The presence of a hydroxyl group on the alpha-carbon may influence the rate and pathway of this degradation compared to simple alkyl sulfonates.
The rate of biodegradation can be influenced by several environmental factors, as shown in the table below.
| Environmental Factor | Influence on Biodegradation |
| Temperature | Optimal degradation occurs within a specific range (e.g., 20-35°C for some bacteria). mdpi.com |
| pH | Neutral to slightly alkaline pH (e.g., 7.0) is often optimal for degrading bacteria. mdpi.com |
| Salinity | High salt concentrations can inhibit microbial activity, although halotolerant bacteria can degrade compounds in saline environments. mdpi.com |
| Nutrient Availability | The presence of other carbon sources can sometimes enhance or inhibit the degradation of the target compound. nih.govnih.gov |
| Oxygen Availability | Aerobic conditions are generally required for the rapid biodegradation of many surfactants. |
Photodegradation involves the breakdown of a chemical compound by light energy, particularly ultraviolet (UV) radiation from the sun. This process can occur through two main routes:
Direct Photolysis: Where the molecule itself absorbs a photon of light, leading to its decomposition.
Indirect Photolysis: Where other substances in the environment (photosensitizers) absorb light and produce reactive species, such as hydroxyl radicals (•OH), which then attack the target molecule. nih.gov
For a photodegradation process to be effective, the chemical's bonds must be susceptible to cleavage by the energy provided by UV light. nih.gov While specific data on the photodegradation of this compound is limited, the general principles apply. The C-C and C-H bonds in the alkyl chain and the C-S bond of the sulfonate group could be targets for reactive species generated during indirect photolysis. In some advanced oxidation processes, UV radiation in the presence of photocatalysts like titanium dioxide (TiO₂) has been shown to degrade various organic pollutants by generating highly reactive radicals. nih.gov However, the efficiency of natural photodegradation under typical environmental conditions for this specific compound has not been extensively documented.
Abiotic transformation refers to the chemical breakdown of a substance without the involvement of living organisms. For this compound, the most relevant processes are hydrolysis and oxidation.
Hydrolysis: This is the cleavage of chemical bonds by the addition of water. The sulfonate group in this compound is part of a sulfate ester. Studies on the hydrolysis of secondary alkyl sulfonates and C12 primary alkyl sulfates show that these compounds can undergo hydrolysis, although the rates are highly dependent on the molecular structure and environmental conditions like pH and temperature. rsc.orgrsc.org The hydrolysis of primary alkyl sulfates can proceed via an Sₙ2 mechanism. researchgate.net Generally, the sulfonate group is relatively stable to hydrolysis under neutral environmental pH conditions. The rate can be catalyzed by acidic conditions, but significant degradation through this pathway in typical surface waters (pH 6-9) is unlikely to be rapid.
Oxidation: The hydrocarbon portion of the molecule can be susceptible to oxidation by strong oxidizing agents that may be present in the environment, such as hydroxyl radicals. This process is often linked to indirect photodegradation, as discussed previously.
Sorption and Transport in Environmental Compartments
Once released into the environment, this compound will move between water, soil, and sediment. Its transport and distribution are governed by its chemical properties and interactions with environmental matrices.
The movement of this compound through the soil profile is a balance between its tendency to dissolve in water and its adsorption to soil particles.
Adsorption: As an anionic surfactant, it carries a negative charge on the sulfonate head group. This causes it to be repelled by the negatively charged surfaces of clay minerals and organic matter. However, it can be adsorbed to soil through other mechanisms, such as bridging via polyvalent cations (e.g., Ca²⁺, Mg²⁺) or hydrophobic interactions between its alkyl tail and soil organic matter.
Leaching: Due to its high water solubility and potential for repulsion from negatively charged soil particles, this compound is expected to have a moderate to high potential for leaching. Leaching is the process by which soluble substances are transported downwards through the soil profile with percolating water. researchgate.net The presence of surfactants in soil water can also increase the mobility and transport of other, more hydrophobic pollutants by increasing their apparent solubility. nih.gov
The potential for leaching is highly dependent on soil type, as summarized below.
| Soil Property | Influence on Leaching of Anionic Surfactants |
| Organic Matter Content | High organic matter can increase adsorption via hydrophobic interactions, reducing leaching. |
| Clay Content | While clay surfaces are negatively charged, specific clay types and the presence of cations can influence sorption. |
| pH | Soil pH affects the surface charge of soil colloids and can influence adsorption mechanisms. |
| Cation Exchange Capacity | Soils with high concentrations of divalent cations like calcium may enhance the adsorption of anionic surfactants. researchgate.net |
In aquatic environments, this compound will be distributed between the water column, sediment, and interfaces. researchgate.net As a surfactant, it is surface-active, meaning it will preferentially accumulate at the air-water interface and at the sediment-water interface.
The presence of surfactants in aquatic systems can increase the transport of pollutants compared to pure water. nih.gov The transport of the surfactant itself is primarily driven by water currents and advection. However, its distribution is influenced by partitioning to suspended solids and bottom sediments. This partitioning is governed by the same adsorption mechanisms described for soil. In areas of high concentration, surfactants can form micelles, which are aggregates that can encapsulate hydrophobic pollutants and significantly alter their transport and bioavailability. nih.gov Studies on other surfactants have shown that their presence, even above the critical micelle concentration (CMC), enhances the mobility of environmental pollutants. nih.gov
Ecotoxicological Assessment in Model Organisms
The ecotoxicological profile of a chemical substance is crucial for understanding its potential impact on ecosystems. For this compound, a comprehensive assessment would involve evaluating its effects on a range of model organisms representing different trophic levels in both aquatic and terrestrial environments. However, a review of publicly available scientific literature and databases reveals a lack of specific studies on the ecotoxicity of this compound.
Therefore, this section outlines the standard methodologies and model organisms that would be employed to assess the ecotoxicological hazards of this compound, in line with internationally recognized guidelines.
To determine the potential risk of this compound to aquatic life, a battery of standardized tests would be conducted. These tests are designed to assess acute (short-term) and chronic (long-term) toxicity. The primary model organisms represent key components of aquatic food webs: producers (algae), primary consumers (invertebrates like Daphnia), and secondary consumers (fish).
Standardized Aquatic Ecotoxicity Test Methods
The following table summarizes the typical tests performed to evaluate the aquatic toxicity of a chemical substance according to OECD (Organisation for Economic Co-operation and Development) guidelines. smithers.comnormecows.com
| Test Guideline | Organism | Endpoint |
| OECD 201 | Freshwater algae (e.g., Pseudokirchneriella subcapitata) | Growth Inhibition (72h EC50) |
| OECD 202 | Daphnia magna (Water Flea) | Acute Immobilisation (48h EC50) |
| OECD 211 | Daphnia magna (Water Flea) | Reproduction (21-day NOEC/LOEC) |
| OECD 203 | Freshwater fish (e.g., Zebrafish, Danio rerio) | Acute Toxicity (96h LC50) |
| OECD 210 | Fish, Early-life Stage Toxicity Test | Mortality, Growth (NOEC/LOEC) |
| OECD 236 | Fish Embryo Acute Toxicity (FET) Test | Mortality, Developmental effects |
Data sourced from multiple references smithers.comivami.combiobide.comnih.govnih.gov.
Algal Growth Inhibition Test (OECD 201): This test exposes freshwater green algae to the substance for 72 hours. The endpoint is the EC50, the concentration that causes a 50% reduction in algal growth, providing a measure of the substance's effect on primary producers. smithers.com
Daphnia Acute Immobilisation Test (OECD 202): Daphnia magna, a small crustacean, is exposed to the chemical for 48 hours. The EC50 value represents the concentration at which 50% of the daphnids are unable to swim. ivami.com
Fish Acute Toxicity Test (OECD 203): This study determines the concentration of the chemical that is lethal to 50% (LC50) of the test fish over a 96-hour period. smithers.com
Chronic toxicity studies, such as the Daphnia reproduction test (OECD 211) and the fish early-life stage toxicity test (OECD 210), are also critical for understanding the potential long-term impacts on aquatic populations at lower concentrations.
The assessment of effects on terrestrial ecosystems is equally important, as substances can enter the soil environment through various pathways. Key representative organisms include plants and soil microorganisms, which are fundamental to soil health and fertility.
Standardized Terrestrial Ecotoxicity Test Methods
The following table outlines standard tests for evaluating terrestrial toxicity.
| Test Guideline | Organism/System | Endpoint |
| OECD 208 | Terrestrial Plants, Seedling Emergence and Growth | Emergence rate, Growth inhibition (EC50, NOEC) |
| OECD 216 | Soil Microorganisms, Nitrogen Transformation Test | Rate of nitrate (B79036) formation |
| OECD 217 | Soil Microorganisms, Carbon Transformation Test | Rate of CO2 evolution |
| OECD 207 | Earthworm (Eisenia fetida), Acute Toxicity | Mortality (14-day LC50) |
Data sourced from multiple references normecows.comivami.comoecd.orgoecd.org.
Terrestrial Plant Test (OECD 208): This test evaluates the effects of the chemical on seedling emergence and early growth of several plant species. Endpoints include visual assessment of phytotoxicity and measurements of shoot and root biomass. normecows.com
Soil Microorganism Tests (OECD 216 & 217): These tests assess the impact on key microbial processes essential for nutrient cycling. The nitrogen transformation test measures the rate of conversion of organic nitrogen to nitrate, while the carbon transformation test measures the rate of carbon dioxide production from the breakdown of organic matter. oecd.orgbiotecnologiebt.itnih.gov A significant inhibition of these processes could have long-term detrimental effects on soil fertility.
Earthworm Acute Toxicity Test (OECD 207): Earthworms are vital for soil structure and health. This test determines the concentration of the substance that is lethal to 50% (LC50) of earthworms over a 14-day exposure period. ivami.com
Environmental Monitoring and Detection Strategies
Effective monitoring and detection are essential for determining the presence and concentration of this compound in the environment. As an anionic surfactant, its detection would rely on methods developed for this class of compounds.
Analytical Techniques:
Methylene (B1212753) Blue Active Substances (MBAS) Assay: This is a colorimetric method often used as a screening tool for anionic surfactants in water samples. wikipedia.orgcorrosionpedia.comnemi.gov The method involves the formation of an ion pair between the anionic surfactant and a cationic dye, methylene blue. This complex is then extracted into an organic solvent (like chloroform), and the intensity of the blue color, measured by a spectrophotometer, is proportional to the concentration of anionic surfactants. nemi.govresearchgate.netnih.gov While rapid and simple, the MBAS assay is not specific and can be subject to interferences from other anionic substances. nemi.govmdpi.comresearchgate.net
Chromatographic Methods: For more specific and quantitative analysis, chromatographic techniques are employed.
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate different surfactants in a mixture. unesp.br Coupling HPLC with various detectors can enhance selectivity and sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for identifying and quantifying individual surfactant compounds, even at low concentrations in complex environmental matrices like wastewater, surface water, and soil extracts. lcms.czwordpress.comshimadzu.comlcms.czrsc.org LC-MS/MS allows for the precise determination of the parent compound and its potential degradation products.
Sample Preparation:
For environmental samples, a preparation step is usually required to extract and concentrate the analyte before analysis. Solid-phase extraction (SPE) is a common technique used to isolate anionic surfactants from water samples and remove interfering matrix components. unesp.br For solid matrices like soil and sediment, techniques such as Soxhlet or ultrasonic-assisted extraction with solvents like methanol (B129727) are typically used.
Future Research Directions and Perspectives on Sodium 1 Hydroxypentanesulphonate
Exploration of Unconventional Synthetic Routes
The conventional synthesis of Sodium 1-hydroxypentanesulphonate involves the nucleophilic addition of aqueous sodium bisulfite to pentanal. wikipedia.org This reaction is typically reversible and serves as an effective method for separating and purifying aldehydes from mixtures. nih.gov Future research, however, should pivot towards more advanced and sustainable synthetic strategies that offer greater control, efficiency, and environmental compatibility.
Catalytic and Green Approaches: Exploration into catalytic systems presents a significant opportunity. While copper has been demonstrated as an effective catalyst for preparing some sodium alkyl sulfonates, its applicability to α-hydroxy sulfonates warrants investigation. asianpubs.org The development of heterogeneous acid catalysts, such as sulfonated carbon materials, could offer reusable and environmentally benign alternatives to traditional methods. beilstein-journals.orgnih.gov A particularly novel avenue would be the investigation of biocatalysis, using enzymes or whole-cell systems to mediate the sulfonation of a pentanal precursor, aligning with the industry-wide shift towards greener chemistry and enzyme-compatible surfactants. bonafideresearch.com
Novel Precursor Strategies: Another promising direction is the use of alternative precursors and reaction pathways. Inspired by the synthesis of other functionalized surfactants, researchers could explore the use of cyclic sulfates as analogues to epoxides. mdpi.comresearchgate.net Reacting a suitable five-carbon precursor with a cyclic sulfate (B86663) could provide a highly selective route to the desired hydroxy sulfonate structure, potentially offering better control over regioselectivity and yield compared to the traditional bisulfite addition.
A comparative overview of potential future synthetic directions is presented below.
| Synthetic Route | Description | Potential Advantages | Key Research Focus |
| Heterogeneous Catalysis | Utilizes solid acid catalysts (e.g., sulfonated carbons, zeolites) to facilitate the addition of a sulfite (B76179) source to pentanal. beilstein-journals.org | Catalyst reusability, reduced waste generation, potential for continuous flow processes. | Catalyst design and stability, optimization of reaction conditions (temperature, pressure, solvent). |
| Biocatalysis | Employs enzymes or engineered microorganisms to perform the synthesis. | High selectivity, mild reaction conditions (ambient temperature/pressure), use of renewable feedstocks. | Enzyme discovery and engineering, pathway elucidation, process scale-up. |
| Cyclic Sulfate Chemistry | Involves the ring-opening of a custom-synthesized five-carbon cyclic sulfate by a nucleophile. mdpi.comresearchgate.net | High regioselectivity, potential for creating complex architectures by sequential additions. | Efficient synthesis of the required cyclic sulfate precursor, control of stereochemistry. |
| Flow Chemistry | Adapts the conventional bisulfite addition or a novel catalytic method to a continuous flow reactor system. | Enhanced safety (handling of reactive intermediates), precise control over reaction parameters, improved scalability. | Reactor design, optimization of residence time and stoichiometry, integration with downstream processing. |
Investigation of Novel Reactivity and Functionalization Strategies
The bifunctional nature of this compound, possessing both a hydroxyl group and a sulfonate group, provides a versatile platform for chemical modification. Future research should focus on leveraging these groups to synthesize a new generation of derivatives with tailored properties.
Targeting the Hydroxyl Group: The secondary hydroxyl group is a prime target for functionalization. Research can be directed towards reactions such as:
Esterification and Etherification: Creating esters and ethers to modify the compound's hydrophobic-lipophilic balance (HLB), solubility, and surface activity.
Silylation: Reaction with organosilanes to form silyl (B83357) ethers. nih.gov This could be used not only for protection during multi-step synthesis but also to attach the molecule to silica-based materials, creating functionalized surfaces.
Polymerization: Using the hydroxyl group as an initiator for ring-opening polymerization to create novel sulfonate-terminated polymers.
Leveraging the Bisulfite Adduct Reactivity: The adduct itself can be used as a stable, water-soluble aldehyde precursor in subsequent reactions, avoiding the need to isolate the often-unstable free aldehyde. Recent studies have shown that aldehyde bisulfite adducts can be used directly in one-pot reductive amination reactions to form α-amino sulfonates. researchgate.net This opens a pathway to a new class of aminated derivatives. Similarly, direct conversion to oximes has also been reported. google.com Exploring this in-situ generation and reaction of the aldehyde from this compound under various non-aqueous conditions is a key future direction.
The incorporation of functionalities like peptides or carbohydrates has led to advanced surfactants that can mimic biological functions or act as drug delivery vehicles. researchgate.net Applying these concepts by functionalizing the hydroxyl group of this compound could lead to high-value compounds for biomedical or biotechnological applications.
Advancements in Ultra-Trace Analytical Characterization
The ability to detect and quantify this compound at trace and ultra-trace levels is paramount for environmental monitoring, quality control, and understanding its behavior in complex systems. Future research must focus on developing highly sensitive, selective, and robust analytical methods.
While standard methods for anionic surfactants like spectrophotometry and potentiometry exist, they often lack the specificity required for individual compound analysis in complex mixtures. researchgate.net High-Performance Liquid Chromatography (HPLC) is the cornerstone for surfactant analysis, but challenges remain. thermofisher.com Since this compound lacks a strong UV chromophore, detection requires alternative strategies.
Future advancements should concentrate on:
Mass Spectrometry (MS) Coupling: Optimizing HPLC-MS methods for high sensitivity and unambiguous identification. This includes developing specific fragmentation libraries for confident structural confirmation.
Universal Detection Methods: Improving the sensitivity and reproducibility of universal detectors like Charged Aerosol Detectors (CAD) and Evaporative Light Scattering Detectors (ELSD) for this specific analyte. thermofisher.com
Indirect Photometric Detection: Refining HPLC methods that use an ion-pairing UV-active reagent in the mobile phase, which allows for indirect detection of the non-UV-active sulfonate. nih.gov
Rapid Screening Techniques: Developing high-throughput methods like Paper Spray Mass Spectrometry (PS-MS), which can provide quantitative analysis in seconds without the need for chromatographic separation, making it ideal for rapid screening of numerous samples. rsc.org
Advanced Sample Preparation: Creating novel extraction and pre-concentration techniques. This includes exploring new solvent systems, such as the methyl isobutyl ketone (MIBK) and 1,2-dichloroethane (B1671644) (DCE) mixture, which has shown superior performance over traditional chloroform-based extractions for some anionic surfactants. mdpi.comnih.gov
| Analytical Technique | Principle | Potential Advancement for this compound | Key Research Challenges |
| HPLC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | Development of a validated method for quantification at sub-ppb levels in environmental matrices (water, soil). | Matrix interference suppression, synthesis of a stable isotope-labeled internal standard for quantification accuracy. |
| Ion Chromatography | Separation based on ionic interactions with a stationary phase, followed by suppressed conductivity detection. | Optimization of eluent gradients to resolve from similar short-chain anionic compounds and inorganic anions. adroitmarketresearch.com | Achieving low detection limits (sub-µM), managing interferences in high-salinity samples like seawater. |
| Paper Spray-MS | Direct ionization from a paper substrate for rapid mass analysis. rsc.org | Creation of a high-throughput screening method for process monitoring or environmental surveys. | Achieving quantitative reproducibility, overcoming ion suppression effects in untreated samples. |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | Development of a high-resolution method to separate potential isomers or degradation products. | Sample stacking for improved sensitivity, managing electro-osmotic flow for reproducibility. |
Identification of Emerging Applications in Specialized Technologies
The global market for specialty surfactants is expanding, driven by demand for high-performance and sustainable ingredients in diverse sectors. futuredatastats.commarketresearchfuture.commordorintelligence.com Future research should aim to position this compound as a candidate for these specialized, high-value applications, moving beyond its potential role as a simple cleaning agent.
The presence of both a hydrophilic sulfonate head and a reactive hydroxyl group on a short alkyl chain makes it a unique building block. Potential emerging applications to be investigated include:
Functional Emulsifiers: In emulsion polymerization, the hydroxyl group could be used to covalently bind the surfactant to the polymer backbone, creating latexes with enhanced stability and reduced surfactant migration.
Agrochemical Formulations: Its properties as a wetting agent and dispersant could be harnessed to improve the efficacy of pesticides and herbicides, a significant application area for specialty surfactants. marketresearchfuture.com
Paints and Coatings: Use as a dispersing agent for pigments, where its specific structure might offer advantages in coating stability and performance. adroitmarketresearch.com
Nanotechnology: Application in the synthesis and stabilization of nanoparticles, where the surfactant shell is critical for controlling particle size, preventing aggregation, and imparting surface functionality. elsevierpure.com
Catalysis: As a phase-transfer catalyst or as a precursor for creating novel sulfonated catalysts, where the hydroxyl group can serve as an anchoring point. beilstein-journals.org
Comprehensive Environmental Impact Assessments and Remediation Strategies
As with any chemical intended for widespread use, a thorough understanding of its environmental impact is crucial. acs.org For this compound, this necessitates a multi-faceted research program focused on its persistence, mobility, bioavailability, and potential toxicity.
Environmental Fate and Transport: Future studies must investigate the compound's behavior in aquatic and terrestrial systems. tandfonline.commdpi.com As a short-chain, water-soluble molecule, it is likely to be highly mobile in water. researchgate.net Key research areas include:
Biodegradation: Determining its biodegradability under both aerobic and anaerobic conditions. Studies on other sulfonates show that degradation is possible, but rates can vary significantly. capes.gov.brtaylorfrancis.com The role of specific microbial enzymes, such as alkanesulfonate monooxygenases, should be explored as a potential degradation pathway. nih.gov The degradation potential of short-chain alkanes can be lower than that of longer chains, a factor that requires specific investigation for the C5 backbone. frontiersin.org
Sorption and Partitioning: Quantifying its tendency to adsorb to soil, sediment, and sludge, which dictates its environmental distribution.
Toxicity: Conducting ecotoxicological studies on representative aquatic organisms (algae, invertebrates, fish) to assess acute and chronic effects.
| Environmental Aspect | Key Research Questions | Relevant Analytical/Experimental Approaches |
| Biodegradation | Is the compound readily biodegradable in aerobic/anaerobic conditions? What are the degradation intermediates and final products? Which microbial pathways are responsible? nih.govfrontiersin.org | Standard OECD biodegradability tests (e.g., 301B, 311), respirometry, analysis of intermediates by LC-MS, microbial consortia studies. |
| Mobility & Sorption | What is the soil organic carbon-water (B12546825) partitioning coefficient (Koc)? How mobile is it in soil and groundwater? | Batch equilibrium sorption experiments, column leaching studies, modeling using software like HYDRUS-1D. |
| Aquatic Toxicity | What are the acute (EC50, LC50) and chronic (NOEC) toxicity values for key aquatic species? | Standardized ecotoxicity tests (e.g., OECD 201, 202, 203) with algae, Daphnia magna, and fish. |
| Bioaccumulation | Does the compound accumulate in aquatic organisms? What is its bioconcentration factor (BCF)? | Fish bioconcentration studies (e.g., OECD 305), measuring uptake and depuration rates. |
Remediation Strategies: In the event of environmental contamination, effective remediation technologies will be required. Research should evaluate the efficacy of established and emerging water treatment methods for removing this compound. epa.gov Promising technologies for investigation include:
Adsorption: Testing the capacity of granular activated carbon (GAC) and other novel sorbents. mdpi.com
Advanced Oxidation Processes (AOPs): Evaluating methods like ozonation, UV/H₂O₂, and electrochemical oxidation for their ability to mineralize the compound. mdpi.commdpi.com
Bioremediation: Developing bioremediation strategies using microbial consortia demonstrated to be effective at degrading the compound. mdpi.com
Membrane Filtration: Assessing the rejection efficiency of nanofiltration and reverse osmosis membranes. mdpi.com
By systematically addressing these future research directions, the scientific community can build a comprehensive understanding of this compound, enabling its responsible development and application in specialized technologies.
Q & A
Q. What analytical techniques are most effective for characterizing Sodium 1-hydroxypentanesulphonate in peptide separation workflows?
this compound is widely used as an ion-pairing agent in reversed-phase high-performance liquid chromatography (RP-HPLC) and micellar electrokinetic chromatography (MEKC). For peptide separation, optimize the mobile phase by adjusting the reagent concentration (e.g., 5–20 mM) and pH (2.5–3.5 using trifluoroacetic acid or phosphoric acid). Pair with C18 columns and monitor separation efficiency via UV detection at 214 nm for peptide bonds. Validate reproducibility using retention time consistency and peak symmetry metrics .
Q. How can researchers verify the purity of this compound for chromatographic applications?
USP-grade specifications require ≥99.0% purity. Perform titration using 0.1 N sodium hydroxide and phenolphthalein as an indicator, followed by iodine titration for sulfonate group quantification. Alternatively, use ion chromatography with conductivity detection to quantify residual counterions (e.g., sodium, chloride). Cross-validate results with nuclear magnetic resonance (NMR) for structural confirmation, focusing on the sulfonate (-SO₃⁻) and hydroxyl (-OH) proton signals .
Q. What are the critical parameters for synthesizing this compound at the laboratory scale?
Synthesis involves sulfonation of 1-pentanol using concentrated sulfuric acid under controlled temperature (40–60°C) to avoid over-sulfonation. Neutralize the product with sodium hydroxide (pH 7–8) and purify via recrystallization in ethanol-water mixtures. Confirm yield and purity via elemental analysis (C, H, S content) and Fourier-transform infrared spectroscopy (FTIR) for characteristic sulfonate peaks at 1040–1220 cm⁻¹ .
Advanced Research Questions
Q. How do batch-to-batch variations in this compound impact peptide quantification in RP-HPLC?
Variations in sodium content or residual solvents (e.g., ethanol) can alter mobile phase ionic strength, affecting peptide retention times. Mitigate this by pre-screening batches via inductively coupled plasma mass spectrometry (ICP-MS) for sodium consistency and gas chromatography (GC) for solvent residues. For sensitive assays (e.g., low-abundance peptides), request additional quality control (QC) data, including peptide recovery rates across batches .
Q. What experimental strategies resolve contradictions in retention data when transferring methods between HPLC systems?
System-specific differences in dwell volume, gradient delay, or column chemistry can cause retention shifts. Standardize methods by:
- Calibrating gradient delays using a caffeine test.
- Matching column lot numbers and pre-conditioning columns with ≥20 column volumes of mobile phase.
- Applying kinetic plots to correlate system pressure and efficiency. Document deviations using the USP<621> system suitability criteria for resolution and peak asymmetry .
Q. How can researchers optimize this compound concentration for ion-pair chromatography of hydrophobic small molecules?
Conduct a design of experiments (DoE) varying reagent concentration (10–50 mM), temperature (25–40°C), and organic modifier (acetonitrile vs. methanol). Measure hydrophobicity via logP values and correlate with retention factors (k'). For highly hydrophobic analytes (logP > 4), use higher reagent concentrations (30–50 mM) to enhance ion-pairing efficiency. Validate using robustness testing with ±5% variation in mobile phase composition .
Q. What advanced spectroscopic methods elucidate the hydration state of this compound in solution?
Use dynamic light scattering (DLS) to assess hydration shell stability under varying pH (2–9) and temperature (10–50°C). Complement with Raman spectroscopy to monitor O-H stretching modes (3000–3600 cm⁻¹) and sulfonate group vibrations. For crystalline forms, perform X-ray diffraction (XRD) to identify monohydrate vs. anhydrate structures, noting lattice spacing differences .
Methodological Tables
Q. Table 1: Key QC Parameters for this compound
| Parameter | Method | Acceptance Criteria | Reference |
|---|---|---|---|
| Purity (%) | Titration/IC | ≥99.0% | |
| Residual Solvents | GC-FID | ≤0.1% (ethanol) | |
| Sodium Content | ICP-MS | 9.2–9.8% (w/w) | |
| Sulfonate Group Integrity | FTIR/NMR | 1040–1220 cm⁻¹ (FTIR) |
Q. Table 2: RP-HPLC Optimization Conditions
| Parameter | Range | Impact on Separation |
|---|---|---|
| Reagent Concentration | 5–50 mM | Higher conc. ↑ retention |
| pH | 2.5–3.5 | Lower pH ↑ ion-pairing |
| Column Temperature | 25–40°C | Higher temp. ↓ backpressure |
| Organic Modifier | Acetonitrile/Methanol | Acetonitrile ↑ efficiency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
